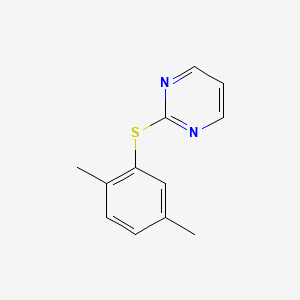
(3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile is a complex organic compound that features both azide and nitrile functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile typically involves multi-step organic reactions. One common approach is to start with 3-phenylprop-2-en-1-ol, which undergoes a series of reactions including azidation and nitrile formation. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as zinc bromide (ZnBr2) and Oxone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of scaling up organic reactions, such as optimizing reaction conditions and using continuous flow reactors, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazoles.
Applications De Recherche Scientifique
(3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile involves its functional groups. The azide group can participate in click chemistry reactions, forming stable triazole rings. The nitrile group can act as an electrophile, participating in various nucleophilic addition reactions. These functional groups allow the compound to interact with a variety of molecular targets and pathways, making it versatile in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-2-propen-1-ol: A precursor in the synthesis of (3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile.
3-Phenyl-2-propyn-1-ol: Another related compound with similar structural features.
Uniqueness
What sets this compound apart is the presence of both azide and nitrile groups, which confer unique reactivity and versatility. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs.
Propriétés
Numéro CAS |
649759-85-3 |
|---|---|
Formule moléculaire |
C15H15N5 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
2-(3-azidopropyl)-2-(3-phenylprop-2-enyl)propanedinitrile |
InChI |
InChI=1S/C15H15N5/c16-12-15(13-17,10-5-11-19-20-18)9-4-8-14-6-2-1-3-7-14/h1-4,6-8H,5,9-11H2 |
Clé InChI |
OTBSCRXBDALGGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CCC(CCCN=[N+]=[N-])(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate](/img/structure/B12585833.png)
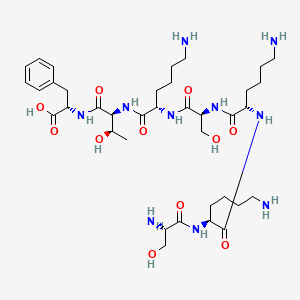
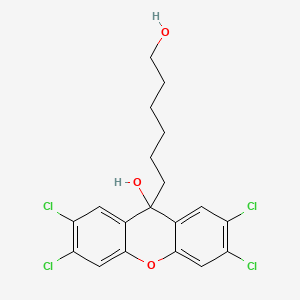

![2-(2-Bromo-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane](/img/structure/B12585859.png)

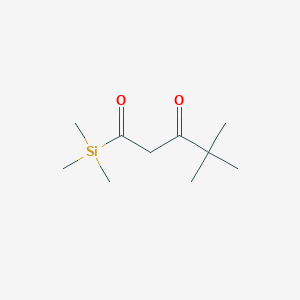
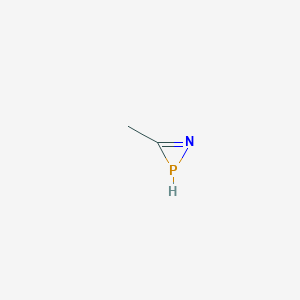
![Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]-](/img/structure/B12585893.png)
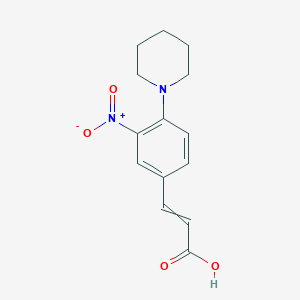
![Acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]-](/img/structure/B12585907.png)
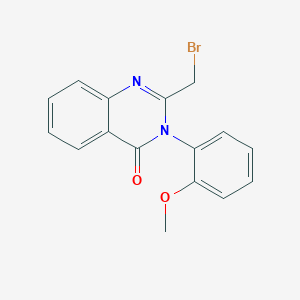
![5-Chloro-N-[3-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12585946.png)
